molecular formula C10H7N3O B12331595 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

Cat. No.: B12331595
M. Wt: 185.18 g/mol
InChI Key: QPBVEGPYLIZQFZ-UHFFFAOYSA-N
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Description

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile is a heterocyclic compound that contains both a furan ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-5-pyridin-3-ylfuran-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2

InChI Key

QPBVEGPYLIZQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(O2)N)C#N

Origin of Product

United States

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